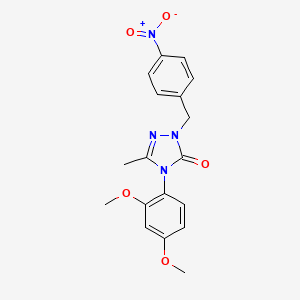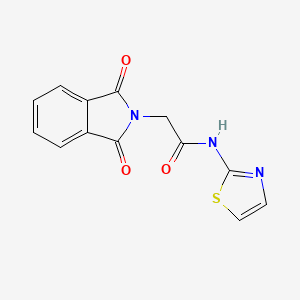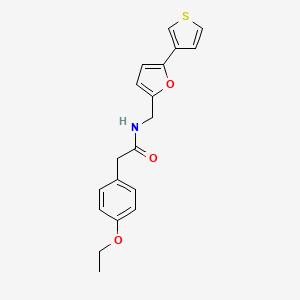![molecular formula C7H14ClNO B2617927 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride CAS No. 2306425-80-7](/img/structure/B2617927.png)
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride, also known as MEM or MEM HCl, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MEM HCl is a bicyclic compound that contains a nitrogen atom and a methoxy group, making it a useful building block for the synthesis of various compounds. In
Wissenschaftliche Forschungsanwendungen
Analgesic Agents Development
A series of 1-aryl-3-azabicyclo[3.1.0]hexanes, synthesized by hydride reduction of 1-arylcyclopropanedicarboximides, demonstrated significant analgesic potency in mouse writhing and rat paw-pain assays. Bicifadine, a compound in this series, exhibited a nonnarcotic analgesic profile, distinct from analogous azabicycloalkane and 3-phenylpyrrolidine analgesics, and is undergoing clinical trials for its analgesic properties (Epstein et al., 1981).
Chemical Synthesis and Reactivity
The reactivity of 1-Aza-bicyclo[2.2.0]hexane has been explored, demonstrating its transformation into 4-chloro-, 4-hydroxy-, and 4-ethoxy-piperidine under various conditions. Its thermal instability and high reactivity underline its potential in synthetic chemistry for creating novel compounds (Grob & Krasnobajew, 1964).
Insect Antifeedant Synthesis
2-Azabicyclo[2.1.1]hexanes, possessing the structure of 2,4-methanoproline (a naturally occurring insect antifeedant), were synthesized for potential applications in pest control. The synthesis of these compounds involves imination of 3-(chloromethyl)cyclobutanone, highlighting their utility in developing environmentally friendly pest management solutions (Stevens & Kimpe, 1996).
Synthesis of Carbapenem Nuclei
2-Azabicyclo[2.2.0]hexane-3,5-dione and its derivatives were synthesized and transformed into azetidin-2-ones, serving as new building blocks for carbapenem nuclei. This research provides a pathway for developing novel antibiotics, addressing the growing need for new antimicrobial agents (Katagiri et al., 1986).
Novel Synthesis Approaches
A novel synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives via a three-component reaction demonstrates the versatility of 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride in synthesizing complex molecules. This eco-friendly method uses water as a solvent, highlighting the compound's utility in green chemistry (Ghorbani et al., 2016).
Eigenschaften
IUPAC Name |
4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-9-5-7-2-6(3-7)8-4-7;/h6,8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJASHNQXRUOCIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CC(C1)NC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2617845.png)
![3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2617846.png)
![N-[(4-cyclohexyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2617850.png)
![4-(3-fluorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2617851.png)
![N-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2617852.png)
![2-[(2-Chloroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B2617855.png)

![1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one](/img/structure/B2617860.png)





